2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Description
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c13-9(16)5-17-11-10-7-3-1-2-4-8(7)18-12(10)15-6-14-11/h6H,1-5H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUQTZHJMVBAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Ring Formation
The synthesis begins with the Gewald reaction , a three-component coupling involving:
-
Cyclohexanone (1.0 equiv)
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Ethyl cyanoacetate (1.2 equiv)
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Elemental sulfur (1.5 equiv)
Reaction conditions :
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Solvent: Ethanol or DMF
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Catalyst: Morpholine (20 mol%)
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Temperature: 80–90°C, 6–8 hours
This step yields ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (Compound 1), a critical intermediate for subsequent cyclization.
Table 1: Optimization of Gewald Reaction Parameters
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 80–85°C | 72–78 |
| Solvent | Ethanol | 75 |
| Catalyst Loading | 15–20 mol% | 78 |
Cyclization to Pyrimidinone
Compound 1 undergoes cyclization with excess formamide to form the pyrimidine ring:
Conditions :
-
Temperature: 180°C, 4–6 hours
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Yield: 68–72%
The product, 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (Compound 2), is characterized by:
Chlorination at the 4-Position
Conversion of the carbonyl group to a chloropyrimidine is achieved using phosphorus oxychloride (POCl₃) :
Conditions :
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Reflux in POCl₃ (5 equiv)
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Time: 4–5 hours
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Yield: 85–90%
| Condition | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K₂CO₃, DMF | DMF | 90°C | 65 |
| Et₃N, Acetonitrile | Acetonitrile | 80°C | 58 |
Alternative Pathway: Thiol-Acetamide Coupling
For improved regioselectivity, a two-step approach may be employed:
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Thiolation : React Compound 3 with thiourea to form 4-thiol intermediate.
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Acetamide Formation : Treat with chloroacetamide in the presence of NaH.
Advantages :
Structural Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.21 (s, 1H, NH), 4.12 (s, 2H, SCH₂), 2.91 (t, 2H, CH₂), 1.75–1.92 (m, 4H, cyclohexyl).
HRMS (ESI+) :
Industrial-Scale Optimization Strategies
Solvent Recycling in Gewald Reaction
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidines .
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a potential therapeutic agent due to its ability to inhibit key signaling pathways involved in cancer progression. Specifically, it targets the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.
- Cancer Treatment : Studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in acute myeloid leukemia (AML) models. Its mechanism involves disrupting the AKT signaling pathway, which is often overactive in cancerous cells .
Biological Assays
The compound is utilized in biological assays to evaluate its inhibitory effects on various protein kinases. This contributes to a deeper understanding of cellular signaling mechanisms and their implications in disease states.
- Inhibition of AKT1 : Research indicates that 2-(5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide effectively inhibits AKT1 activity, which is linked to tumor growth and survival .
Drug Development
Given its unique structure and biological activity, the compound serves as a lead compound for the development of new pharmaceuticals.
- Pharmaceutical Applications : The compound's properties are being explored for the development of drugs targeting various diseases beyond cancer, including metabolic disorders where AKT signaling plays a role .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study on AML : A study demonstrated that treatment with the compound resulted in significant reductions in tumor size and increased survival rates in AML mouse models. The findings suggest potential for clinical trials .
- Mechanistic Studies : Additional research focused on elucidating the precise molecular interactions between the compound and AKT1 revealed critical binding sites that could inform future drug design efforts .
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Derivatives
Key Observations :
- In contrast, hydrophilic groups like diethylaminoethyl improve aqueous solubility .
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
| Compound | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|
| N-Mesityl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide | 597.0±50.0 | 1.30±0.1 | 12.89±0.70 |
| 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide | N/A | N/A | 4.54 (logP) |
Analysis : The mesityl derivative’s high boiling point correlates with its molecular weight and reduced polarity . The trifluoromethylphenyl analog’s logP value (4.54) suggests significant lipophilicity, aligning with its trifluoromethyl group’s electron-withdrawing nature .
Biological Activity
2-(5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a novel compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities based on recent research findings.
The molecular formula of 2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is , with a molecular weight of approximately 294.4 g/mol. The compound features a complex structure that includes a benzothieno-pyrimidine moiety linked to a sulfanyl group and an acetamide functional group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include heterocyclization and functional group transformations. Specific methodologies can vary; however, the incorporation of sulfanyl and acetamide groups is crucial for achieving the desired biological activity.
Biological Activity Overview
Research has indicated that compounds related to benzothieno-pyrimidines exhibit various biological activities including:
- Antiproliferative Effects : Some derivatives have shown significant antiproliferative activity against cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. For instance, compounds derived from tetrahydrobenzothieno-pyrimidinones demonstrated strong to moderate inhibition of histone deacetylases (HDACs), which are crucial in cancer progression .
- Antimicrobial Properties : Certain derivatives have exhibited antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. In vitro studies have suggested that some derivatives can significantly inhibit MAO activity, which may have implications for treating mood disorders .
Table 1: Summary of Biological Activities
Mechanistic Insights
The biological activities of 2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide are largely attributed to its structural features that allow for interactions with various biological targets:
- HDAC Inhibition : The presence of the hydroxamic acid group in some derivatives enhances their binding affinity to zinc in the active site of HDAC enzymes.
- Antimicrobial Action : The unique heterocyclic structure may disrupt bacterial cell membranes or interfere with essential metabolic pathways.
- Neurotransmitter Modulation : By inhibiting MAO, these compounds can increase levels of neurotransmitters like serotonin and norepinephrine in the brain.
Q & A
Q. What are the key steps in synthesizing 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including cyclization of benzothieno-pyrimidine scaffolds and sulfanyl-acetamide coupling. Critical steps include:
- Cyclization : Use of thiourea derivatives under reflux with ethanol or DMF to form the pyrimidine ring .
- Sulfanyl group introduction : Thiol-alkylation reactions with chloroacetamide derivatives in basic conditions (e.g., K₂CO₃ in DCM) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity . Optimization requires precise control of temperature (60–100°C), solvent polarity, and stoichiometric ratios to minimize byproducts like unreacted thiols or oxidized sulfones .
Q. How is the structural integrity of this compound validated during synthesis?
Analytical techniques include:
- NMR spectroscopy : Confirmation of benzothieno-pyrimidine protons (δ 7.2–8.1 ppm) and sulfanyl-acetamide methylene groups (δ 3.8–4.2 ppm) .
- HPLC-MS : Monitoring reaction progress and verifying molecular ion peaks (e.g., [M+H]⁺ at m/z 430–450) .
- X-ray crystallography : Resolving the fused bicyclic system and sulfanyl linker geometry in crystalline derivatives .
Q. What preliminary biological screening methods are used to assess its activity?
Initial screens focus on:
- Enzyme inhibition assays : Testing against kinases (e.g., EGFR, CDK2) or proteases at 10–100 μM concentrations, with IC₅₀ values calculated using fluorogenic substrates .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify selective toxicity thresholds .
- Solubility and stability : Kinetic solubility in PBS (pH 7.4) and stability in simulated gastric fluid (SGF) to prioritize lead candidates .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
Strategies include:
- Molecular docking : Simulating interactions with target proteins (e.g., EGFR’s ATP-binding pocket) to prioritize substituents at the 3- or 4-positions of the benzothieno-pyrimidine core .
- QSAR modeling : Correlating substituent electronegativity (Hammett σ values) or lipophilicity (logP) with IC₅₀ data to predict activity .
- DFT calculations : Assessing the electron-density distribution of the sulfanyl linker to optimize hydrogen-bonding interactions .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation involves:
- Dose-response validation : Repeating assays with purified batches (HPLC >98%) to exclude off-target effects from synthetic byproducts .
- Orthogonal assays : Cross-verifying kinase inhibition via Western blotting (e.g., phospho-ERK levels) alongside enzymatic assays .
- Metabolite identification : LC-MS/MS profiling to rule out prodrug activation or degradation artifacts .
Q. How are reaction pathways and regioselectivity controlled during functionalization?
Key factors include:
- Directing groups : Using electron-withdrawing substituents (e.g., nitro, chloro) on the phenyl ring to guide sulfanyl coupling to the pyrimidine’s 4-position .
- Catalytic systems : Employing Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling of boronic acids to the benzothieno core .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at sulfur, while THF favors cyclization .
Q. What strategies optimize pharmacokinetic properties without compromising activity?
- Prodrug design : Acetylation of the acetamide’s primary amine to improve oral bioavailability .
- Lipinski’s rule compliance : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce logP values >5 .
- Microsomal stability assays : Incubating with liver microsomes (human/rat) to identify metabolic hotspots (e.g., sulfoxide formation) .
Methodological Notes
- Contradictory data resolution : Cross-validate purity and assay conditions before revising structure-activity hypotheses .
- Advanced characterization : Use synchrotron XRD for ambiguous stereochemistry and cryo-EM for target-binding visualization .
- Ethical compliance : Adhere to OECD guidelines for preclinical toxicity testing (e.g., Ames test for mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
